molecular formula C15H22N4O4 B024591 Hydroxypropentofylline CAS No. 104317-70-6

Hydroxypropentofylline

Cat. No. B024591
M. Wt: 322.36 g/mol
InChI Key: HNFYOKRWFUQBIE-UHFFFAOYSA-N
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Description

Hydroxypropentofylline (HPPF) is a synthetic derivative of pentoxifylline, which is a methylxanthine derivative. HPPF is an important compound in the field of medical research due to its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of Hydroxypropentofylline is not fully understood, but it is thought to involve the inhibition of phosphodiesterase enzymes, which results in increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers play important roles in various cellular processes, including vasodilation, platelet aggregation, and inflammation.

Biochemical And Physiological Effects

Hydroxypropentofylline has been shown to have several biochemical and physiological effects. It can improve blood flow and oxygen delivery to tissues by dilating blood vessels and reducing blood viscosity. Hydroxypropentofylline also has anti-inflammatory and anti-oxidant effects, which can help reduce tissue damage and inflammation. In addition, Hydroxypropentofylline has been shown to have anti-fibrotic effects, which can help prevent the development of fibrosis in various organs.

Advantages And Limitations For Lab Experiments

Hydroxypropentofylline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, Hydroxypropentofylline has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to work with in some experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on Hydroxypropentofylline. One direction is to further investigate its mechanism of action and identify specific molecular targets. This could lead to the development of more targeted therapies for various diseases. Another direction is to study the effects of Hydroxypropentofylline in combination with other compounds, which could have synergistic effects. Finally, more studies are needed to evaluate the safety and efficacy of Hydroxypropentofylline in humans, which could lead to its use as a therapeutic agent in clinical settings.
In conclusion, Hydroxypropentofylline is an important compound in the field of medical research due to its potential therapeutic properties. It has anti-inflammatory, anti-oxidant, and anti-fibrotic effects, and can improve microcirculation and oxygen delivery to tissues. Hydroxypropentofylline has several advantages for lab experiments, but also has some limitations. Future research on Hydroxypropentofylline should focus on investigating its mechanism of action, studying its effects in combination with other compounds, and evaluating its safety and efficacy in humans.

Synthesis Methods

Hydroxypropentofylline can be synthesized from pentoxifylline by hydroxypropylation. The reaction involves adding propylene oxide to pentoxifylline in the presence of a base catalyst. The resulting product is then purified through recrystallization.

Scientific Research Applications

Hydroxypropentofylline has been studied extensively for its potential therapeutic properties. It has been found to have anti-inflammatory, anti-oxidant, and anti-fibrotic effects. Hydroxypropentofylline has also been shown to improve microcirculation and oxygen delivery to tissues. These properties make it a promising candidate for the treatment of various diseases, including cardiovascular disease, liver fibrosis, and diabetic complications.

properties

CAS RN

104317-70-6

Product Name

Hydroxypropentofylline

Molecular Formula

C15H22N4O4

Molecular Weight

322.36 g/mol

IUPAC Name

7-(2-hydroxypropyl)-3-methyl-1-(5-oxohexyl)purine-2,6-dione

InChI

InChI=1S/C15H22N4O4/c1-10(20)6-4-5-7-19-14(22)12-13(17(3)15(19)23)16-9-18(12)8-11(2)21/h9,11,21H,4-8H2,1-3H3

InChI Key

HNFYOKRWFUQBIE-UHFFFAOYSA-N

SMILES

CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C)O

Canonical SMILES

CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C)O

synonyms

Hydroxypropentofylline

Origin of Product

United States

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